![molecular formula C24H32FNO2SSi B590041 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS No. 952340-38-4](/img/structure/B590041.png)
2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Overview
Description
The compound contains several functional groups including a tert-butyldimethylsilyl ether, a dihydrothieno[3,2-c]pyridin-5(4H)-one, a cyclopropyl group, and a 2-fluorophenyl group. The tert-butyldimethylsilyl (TBDMS) group is a common protecting group in organic synthesis, particularly for alcohols .
Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the dihydrothieno[3,2-c]pyridin-5(4H)-one and 2-fluorophenyl groups. The TBDMS group is relatively inert under most conditions, but can be removed using acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific stereochemistry and the solvent used. In general, compounds containing TBDMS ethers are relatively non-polar and have low solubility in water .Scientific Research Applications
C24H32FNO2SSi C_{24}H_{32}FNO_{2}SSi C24H32FNO2SSi
and a molecular weight of 445.67 . It’s a derivative of Prasugrel, which is a thienopyridine antiplatelet medication. Below is a comprehensive analysis of its potential scientific research applications, each discussed in a separate section.Biotechnology
In biotechnology, this compound can be used to engineer biosensors or bioassays that can quickly identify the presence of Prasugrel or similar compounds in a sample, which could be useful in both clinical and environmental settings.
These applications highlight the versatility of Desacetyl 2-O-tert-Butyldimethylsilyl Prasugrel in scientific research. It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .
properties
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FNO2SSi/c1-24(2,3)30(4,5)28-21-14-17-15-26(13-12-20(17)29-21)22(23(27)16-10-11-16)18-8-6-7-9-19(18)25/h6-9,14,16,22H,10-13,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKWYJOETGEQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FNO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone |
Synthesis routes and methods
Procedure details
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